6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid
Overview
Description
6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have shown promising results in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with 2-chlorobenzoic acid, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and esters, depending on the specific reaction and conditions employed.
Scientific Research Applications
6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has demonstrated:
Anti-inflammatory properties: By inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.
Anti-tumor activity: It induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Anti-bacterial effects: Effective against various bacterial strains, suggesting its use in antibacterial treatments.
Neurological benefits: Investigated for its potential in treating neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Organ protection: Shown to have protective effects on the liver and kidneys by reducing oxidative stress and improving organ function.
Mechanism of Action
The exact mechanism of action of 6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid is not fully understood. it is believed to exert its effects by modulating various signaling pathways in the body. It inhibits the production of inflammatory cytokines and activates the CB2 receptor, which plays a role in immune system regulation. Additionally, it induces apoptosis in cancer cells, contributing to its anti-tumor activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity.
Cyclopropyl derivatives: Compounds with cyclopropyl groups often exhibit unique chemical properties due to the strain in the cyclopropyl ring.
Uniqueness
6-Cyclopropylbenzo[d]isothiazole-3-carboxylic acid stands out due to its combination of a cyclopropyl group and an isothiazole ring, which imparts unique chemical and biological properties. Its ability to modulate multiple signaling pathways and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-cyclopropyl-1,2-benzothiazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)10-8-4-3-7(6-1-2-6)5-9(8)15-12-10/h3-6H,1-2H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTHJMVXICGTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=NS3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221493 | |
Record name | 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-75-7 | |
Record name | 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858671-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyclopropyl-1,2-benzisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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